molecular formula C8H11ClSi B1200534 Chlorodimethylphenylsilane CAS No. 768-33-2

Chlorodimethylphenylsilane

Cat. No.: B1200534
CAS No.: 768-33-2
M. Wt: 170.71 g/mol
InChI Key: KWYZNESIGBQHJK-UHFFFAOYSA-N
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Description

Chlorodimethylphenylsilane is an organosilicon compound with the chemical formula C8H11ClSi . It is a clear, colorless to light yellow liquid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is used in various chemical syntheses and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Chloro(dimethyl)phenylsilane is primarily used as a reactant in chemical synthesis . Its primary targets are other reactants in the chemical reactions where it is used. For instance, it is used in the synthesis of enantioenriched allenylsilanes through an ortho-ester Claisen rearrangement of chiral and silylpropargylic alcohols .

Mode of Action

As a reactant, Chloro(dimethyl)phenylsilane interacts with its targets (other reactants) through chemical reactions. In the case of the synthesis of enantioenriched allenylsilanes, it undergoes an ortho-ester Claisen rearrangement . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.

Result of Action

The result of Chloro(dimethyl)phenylsilane’s action is the production of the desired products in the chemical reactions where it is used. For example, in the synthesis of enantioenriched allenylsilanes, the result is the production of these allenylsilanes .

Preparation Methods

Chlorodimethylphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphenylsilane with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst such as aluminum chloride to facilitate the chlorination process . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Properties

IUPAC Name

chloro-dimethyl-phenylsilane
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InChI

InChI=1S/C8H11ClSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYZNESIGBQHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061110
Record name Chlorodimethylphenylsilane
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Molecular Weight

170.71 g/mol
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CAS No.

768-33-2
Record name Chlorodimethylphenylsilane
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Record name Chlorodimethylphenylsilane
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Record name CHLORODIMETHYLPHENYLSILANE
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Record name Benzene, (chlorodimethylsilyl)-
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Synthesis routes and methods I

Procedure details

Into a 3-necked flask equipped with a stirrer, reflux condenser and a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature, 2-liters [measured at 20° C. and 720 mm Hg (abs.) and thus 0.94 percent based on the total weight of the silanes used], of gaseous hydrogen chloride, into a mixture consisting of 253 grams (1 mol) of diphenyldichlorosilane, 88 grams (1 mol) of tetramethylsilane, 3 grams of trichlorosilane and 3 grams diethylaluminum chloride. Stirring is continued for an additional 4 hours while the mixture is heated under reflux. Fractional distillation yields 30 grams of trimethylchlorosilane, 35 grams of phenyldimethylchlorosilane, 80 grams of diphenylmethylchlorosilane and 74 grams of triphenylchlorosilane.
[Compound]
Name
silanes
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reactant
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253 g
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3 g
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3 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a 500 ml glass flask equipped with a stirring machine, a thermometer, a reflux condenser and a dropping funnel, there were added 91.8 g (1.2 mole) of allyl chloride and 0.03 g of palladium acetate, the temperature of the mixture was raised up to 40 to 45° C., then 136.3 g (1.0 mole) of dimethylphenylsilane was dropwise added to the mixture over 3 hours through the dropping funnel to carry out the reaction of the allyl chloride and the dimethylphenylsilane and the reaction mixture was aged at 50° C. for 3 hours. The reaction solution obtained after the aging was distilled to give a distillate having a boiling point range of from 80 to 84° C./16 mmHg. Thus, 163.9 g of dimethylphenylchlorosilane having a purity of 99.9% was obtained. The yield of the product was found to be 96.0%.
Quantity
91.8 g
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reactant
Reaction Step One
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0.03 g
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catalyst
Reaction Step One
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136.3 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Chloro(dimethyl)phenylsilane useful for analyzing β-amino alcohols using gas chromatography-mass spectrometry (GC/MS)?

A: β-amino alcohols are challenging to analyze directly using GC/MS due to their polarity and thermal instability. Chloro(dimethyl)phenylsilane reacts with these alcohols to form volatile and thermally stable phenyldimethylsilyl derivatives. [] This derivatization process significantly improves their detectability by GC/MS. []

Q2: How does N-methylimidazole (NMI) compare to pyridine in facilitating the silylation of β-amino alcohols with Chloro(dimethyl)phenylsilane?

A: Research has shown that NMI is a significantly more efficient activator than pyridine for this reaction. Reactions using NMI were 3-6 times faster than those using pyridine, achieving complete derivatization within 1 hour at room temperature. [] This highlights NMI's superior performance as a base for activating Chloro(dimethyl)phenylsilane in this specific application.

Q3: Beyond β-amino alcohols, what other applications does Chloro(dimethyl)phenylsilane have in synthetic chemistry?

A: Chloro(dimethyl)phenylsilane serves as a valuable reagent for synthesizing various organosilicon compounds. For example, it reacts with primary amines to yield compounds with the general formula C6H5(CH3)2SiNHR. [] These compounds can be further manipulated to generate silylaminoboranes, a class of compounds with potential applications in materials science and catalysis. []

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